![molecular formula C21H30N2O4 B2803700 苄基叔丁基双环[2.2.2]辛-1,4-二基二甲酸酯 CAS No. 2204460-27-3](/img/structure/B2803700.png)

苄基叔丁基双环[2.2.2]辛-1,4-二基二甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

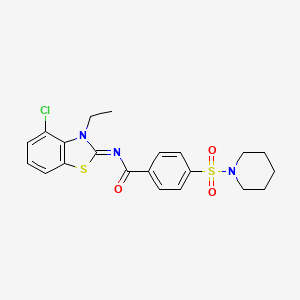

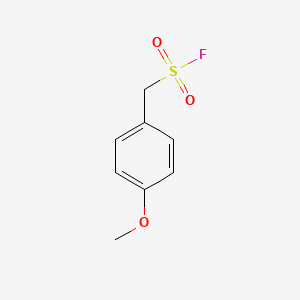

“Benzyl tert-butyl bicyclo[2.2.2]octane-1,4-diyldicarbamate” is a chemical compound with the molecular formula C21H30N2O4 . It is a solid substance .

Synthesis Analysis

While specific synthesis methods for “Benzyl tert-butyl bicyclo[2.2.2]octane-1,4-diyldicarbamate” were not found, similar compounds such as bicyclo[2.1.1]hexane modules have been synthesized using photochemistry to access new building blocks via [2 + 2] cycloaddition .Molecular Structure Analysis

The molecular structure of “Benzyl tert-butyl bicyclo[2.2.2]octane-1,4-diyldicarbamate” is characterized by a bicyclic structure with a carbamate functional group . The InChI code for this compound is 1S/C19H26N2O4/c1-17(2,3)25-16(23)21-19-10-9-18(12-19,13-19)20-15(22)24-11-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,20,22)(H,21,23) .Physical And Chemical Properties Analysis

“Benzyl tert-butyl bicyclo[2.2.2]octane-1,4-diyldicarbamate” is a solid substance . Its molecular weight is 374.47 . The compound’s density and boiling point are predicted to be 1.16±0.1 g/cm3 and 521.7±50.0 °C, respectively .科学研究应用

Catalysis of Morita–Baylis–Hillman (MBH) and Knoevenagel Reactions

DABCO serves as a versatile catalyst in MBH and Knoevenagel reactions. It acts as both a base and a nucleophile, facilitating the formation of carbon–carbon bonds. The cyclic structure of DABCO prevents nitrogen inversion, making it an effective catalyst for these reactions .

Functionalization of Bicyclo[3.2.1]-octanes

Researchers have explored DABCO derivatives for the synthesis of highly functionalized bicyclo[3.2.1]-octanes. These compounds exhibit interesting properties and potential applications in asymmetric catalysis and as anticancer agents .

Enantioselective Synthesis of Bicyclo[2.2.2]octane-1-carboxylates

DABCO enables the rapid and enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free, mild conditions. An open transition state mediates this process, providing excellent yields and selectivities .

Adsorbent for Selective Separation of Cr(VI) Ions

Functionalized mesoporous silica SBA-15, modified with DABCO (SBA-15@DABCO), serves as a highly selective adsorbent for Cr(VI) ions in water samples. This material allows preconcentration before flame atomic absorption spectrometry (FAAS) analysis .

Ion Receptors and Metallocycles

DABCO derivatives have been explored as ion receptors and metallocycles due to their unique structural features. These applications extend beyond organic synthesis and offer potential in supramolecular chemistry .

Functionalization of Anion Exchange Membranes

DABCO-functionalized anion exchange membranes have been investigated for microbial fuel cells. These membranes exhibit promising electrochemical properties and environmental compatibility .

安全和危害

属性

IUPAC Name |

benzyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[2.2.2]octanyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O4/c1-19(2,3)27-18(25)23-21-12-9-20(10-13-21,11-14-21)22-17(24)26-15-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWWNLDZKJLHBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl tert-butyl bicyclo[2.2.2]octane-1,4-diyldicarbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-((3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)carbamoyl)benzoate](/img/structure/B2803621.png)

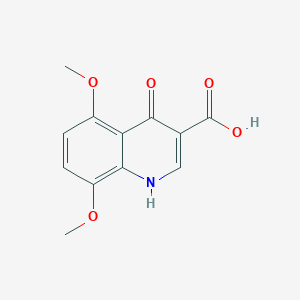

![2-bromo-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2803624.png)

![4-fluoro-N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2803629.png)

![ethyl (4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)carbamate](/img/structure/B2803631.png)

![5-amino-1-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2803638.png)

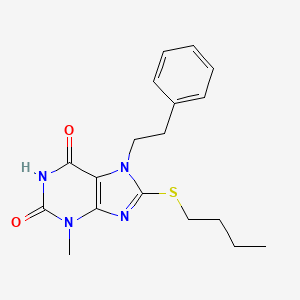

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(2,3-dimethoxyphenyl)methyl]acetamide](/img/structure/B2803639.png)

![1-(benzo[d]isoxazol-3-yl)-N-(4-(diethylamino)-2-methylphenyl)methanesulfonamide](/img/structure/B2803640.png)